

# A Comparative Guide to Quantitative Lutetium-177 Imaging in European Hospitals

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This guide provides an objective comparison of the performance of quantitative **Lutetium-177** ( $^{177}\text{Lu}$ ) imaging across European hospitals, supported by experimental data from key multi-center studies. It details the methodologies employed and contrasts the variability of results from local protocols with the harmonization achievable through standardized procedures.

## Introduction

The therapeutic radionuclide **Lutetium-177** has become a cornerstone of Peptide Receptor Radionuclide Therapy (PRRT). Accurate quantification of its distribution in the body via Single Photon Emission Computed Tomography (SPECT/CT) is essential for patient-specific dosimetry. This allows for the optimization of treatment by correlating the absorbed radiation dose in tumors and organs-at-risk with clinical outcomes. However, the accuracy of these quantitative measurements can vary significantly between medical centers. This guide synthesizes findings from major European inter-comparison studies to highlight sources of variability and pathways to standardization.

## Experimental Protocols

Two landmark European studies form the basis of this comparison. The first explored the existing variability in clinical practice, while the second investigated the potential for harmonization through a standardized protocol.

## The Wevrett et al. (2018) Study: A Snapshot of Clinical Variability

This inter-comparison exercise was designed to capture the state of quantitative  $^{177}\text{Lu}$  imaging as performed in routine clinical practice. Seven European hospitals participated, each using their own established local protocols.

- **Phantom Design:** The study utilized a dual-compartment spherical source phantom. This phantom consisted of a central inner sphere surrounded by an outer shell, allowing for two different, known activity concentrations of  $^{177}\text{Lu}$ . The entire source was placed in a water-filled body phantom to simulate the attenuation and scatter conditions of a patient scan.
- **Blinded Measurement:** The phantoms and radioactive sources were prepared and calibrated by a national metrology institute. Crucially, the true activity concentrations and volumes were not disclosed to the participating hospitals to ensure a blinded assessment.
- **Imaging Protocol:** Each hospital was instructed to image the phantom using their own clinical SPECT/CT protocol for  $^{177}\text{Lu}$ , from data acquisition to image reconstruction and analysis. This meant that parameters such as collimator choice, energy windows, acquisition time, reconstruction algorithms, and correction methods varied between sites.
- **Data Analysis:** Participants reported their final calculated values for the volume and total activity for both the inner sphere and the outer shell.

## The Tran-Gia et al. (2021) MRTDosimetry Project: A Study on Harmonization

As part of the European Metrology Programme for Innovation and Research (EMPIR), this project aimed to develop and validate a standardized protocol to harmonize  $^{177}\text{Lu}$  quantitative imaging across nine different SPECT/CT systems.

- **Multi-Phantom Approach:** The study employed a rigorous, multi-step process using three distinct phantoms:
  - **System Calibration:** A large, uniform cylindrical phantom (Jaszczak phantom) containing approximately 400 MBq of  $^{177}\text{Lu}$  was used to calculate a system-specific Image Calibration

Factor (ICF). The ICF provides the conversion from voxel count rates to activity concentration (Bq/mL).

- Partial Volume Correction: An IEC NEMA Body Phantom, which includes six spheres of different sizes, was used to generate Recovery Coefficients (RCs). RCs are used to correct for the partial volume effect, a phenomenon where the activity in small objects is underestimated due to the limited spatial resolution of the imaging system.
- Protocol Validation: A unique, 3D-printed anthropomorphic phantom of the kidney (with distinct cortex and medulla compartments) and spleen was used for the final validation. This phantom was filled with known activity concentrations to simulate a realistic clinical scenario.
- Standardized Protocol: All participants were required to follow a detailed and harmonized protocol for all steps, including phantom preparation, data acquisition (e.g., collimator, matrix size), and image reconstruction (e.g., OSEM with a specified number of iterations and subsets, and all relevant corrections).
- Centralized Analysis: The data from all participating sites were collected and analyzed centrally to compare the measured activities in the 3D-printed organs against the true, known values.

## Data Presentation: A Tale of Two Methodologies

The quantitative results from these studies starkly illustrate the impact of standardization on accuracy and consistency.

### Table 1: Results of the Wevrett et al. (2018) Inter-comparison Study (Non-Standardized)

The findings from this study revealed significant discrepancies in both volume and activity quantification when hospitals used their own local protocols. This highlights the challenge of comparing dosimetry data from different institutions in the absence of standardization.<sup>[1][2]</sup>

Measurement	Phantom Compartment	Range of Deviation from True Value	Key Finding
Volume	Inner Sphere	Up to +29%	A consistent overestimation of volume was observed for the simpler inner sphere.
Outer Shell	Up to +60%	The more complex geometry of the outer shell led to greater variability and larger errors in volume delineation.	
Activity	Inner Sphere	Within 20%	Activity quantification was more accurate for the central sphere, though still variable.
Outer Shell	Up to 83% different	The combination of segmentation challenges and spill-out effects resulted in extremely high errors for the outer shell.	

Data summarized from Wevrett et al., EJNMMI Physics (2018).

Table 2: Results of the Tran-Gia et al. (2021)  
MRTDosimetry Harmonization Study (Standardized)

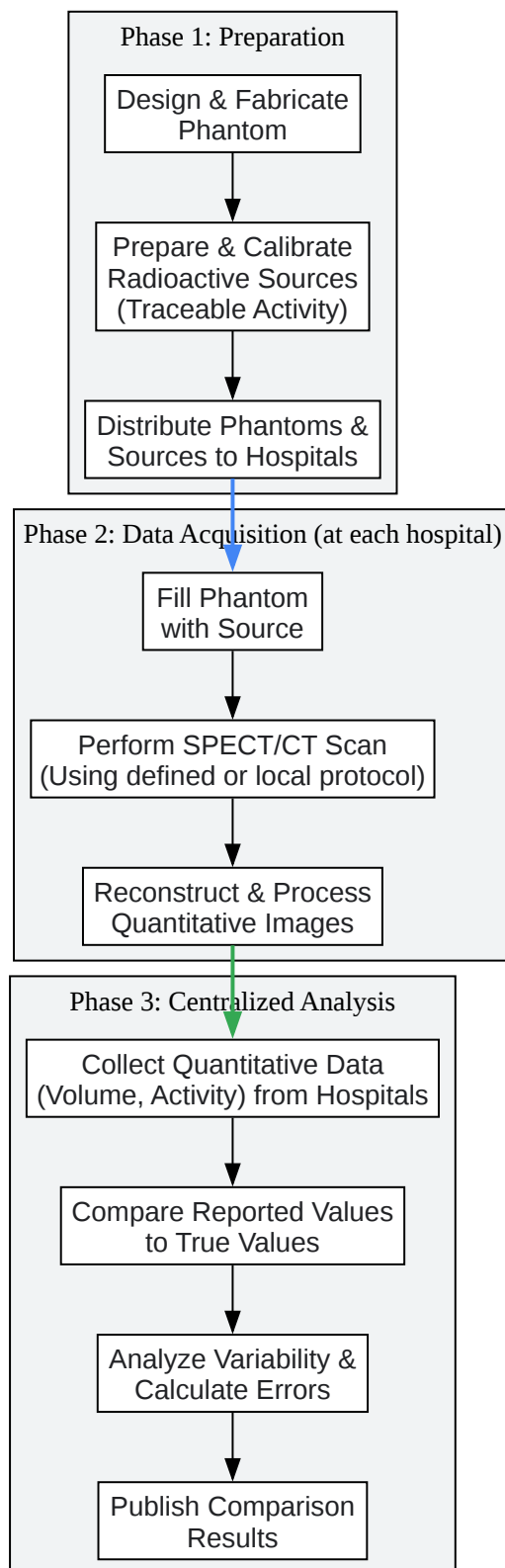
In contrast, the MRTDosimetry project demonstrated that a standardized protocol could lead to a high degree of harmonization across different camera manufacturers and models.[3][4][5][6] While some systematic biases remained, the overall variability between sites was dramatically reduced.

Organ Compartment	Mean Ratio of Measured-to-True Activity	Standard Deviation	Key Finding
Kidney Cortex	0.81	0.09	Activity was systematically underestimated by an average of 19%, attributed to partial volume effects and signal spill-out.
Kidney Medulla	1.30	0.22	Activity was systematically overestimated by 30%, largely due to signal spill-in from the adjacent, higher-activity cortex.
Total Kidney	0.93	0.08	When considering the organ as a whole, the quantification was highly accurate, with only a 7% average underestimation.
Spleen	0.91	0.08	The spleen, as a single-compartment organ, also showed good accuracy with a 9% average underestimation.

Data summarized from Tran-Gia et al., EJNMMI Physics (2021).

## Visualizing the Workflows

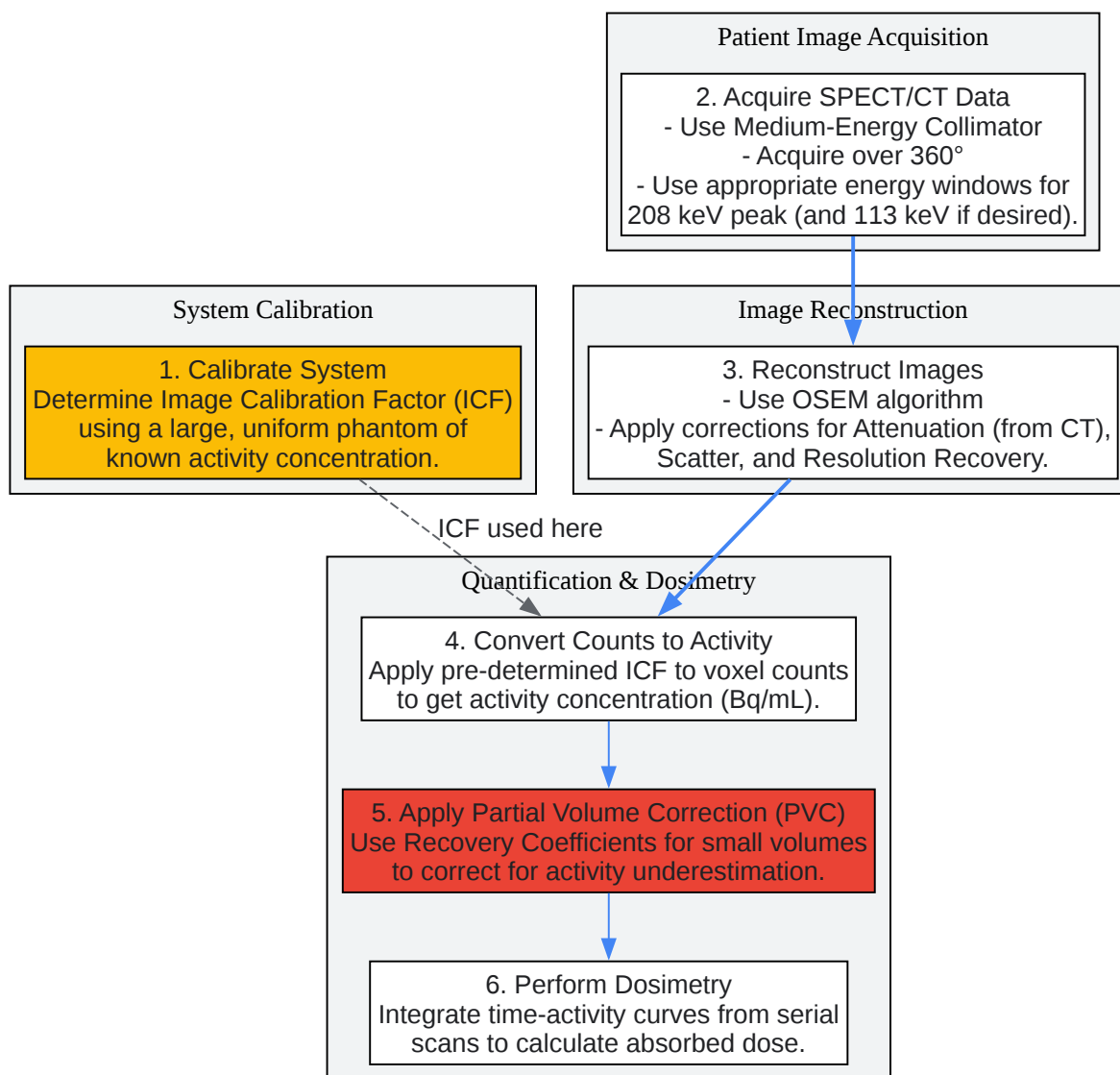
## Diagram 1: Workflow of a Multi-Center Phantom Inter-comparison Study



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Caption: Workflow for a typical European inter-comparison study of quantitative imaging.

## Diagram 2: EANM/MIRD Recommended Workflow for Quantitative $^{177}\text{Lu}$ SPECT/CT



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Caption: Recommended workflow for accurate  $^{177}\text{Lu}$  SPECT/CT quantification (EANM/MIRD).



## Conclusion and Recommendations

The evidence from these European inter-comparison studies is clear. Without standardization, quantitative  $^{177}\text{Lu}$  SPECT/CT imaging yields results with high variability, making direct comparison of dosimetry data between institutions unreliable.[1][2] This poses a significant challenge for multi-center clinical trials aiming to establish definitive dose-response relationships.

Conversely, the implementation of a harmonized protocol for calibration, acquisition, and reconstruction can produce consistent and accurate quantitative data across a wide range of SPECT/CT systems.[3][4][5][6]

For professionals engaged in clinical research and drug development involving  $^{177}\text{Lu}$ , the path forward is to champion standardization. Key recommendations include:

- **Adopt Standardized Protocols:** For any multi-center trial, a rigorously defined and validated imaging protocol is not just recommended, but essential.
- **Adhere to EANM/MIRD Guidelines:** The joint guidelines from the EANM and MIRD committee (MIRD Pamphlet No. 26) provide a comprehensive and evidence-based framework for achieving accurate  $^{177}\text{Lu}$  quantification and should be considered the standard of practice.[4][7][8]
- **Mandate Pre-Trial Phantom Studies:** All participating imaging sites should undergo qualification using standardized phantoms to ensure their systems and procedures can meet the quantitative accuracy required by the trial protocol.
- **Utilize Centralized Analysis:** To minimize variability from image analysis and segmentation, a central core lab should be used for processing all quantitative imaging data.

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